molecular formula C4HCl3N2 B3021642 3,4,5-Trichloropyridazine CAS No. 14161-11-6

3,4,5-Trichloropyridazine

Cat. No. B3021642
CAS RN: 14161-11-6
M. Wt: 183.42 g/mol
InChI Key: GBAOOJAWDCNOGO-UHFFFAOYSA-N
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Description

3,4,5-Trichloropyridazine is a chemical compound with the CAS Number: 14161-11-6 . It has a molecular weight of 183.42 . The IUPAC name for this compound is this compound . It is a solid substance at ambient temperature .


Synthesis Analysis

The reaction of this compound with 1 eq amount of NaOMe resulted in the formation of three dichloromonomethoxypyridazines . The 4-OMe compound was isolated from the reaction mixture and the 3-OMe compound was synthesized independently . Further methoxylation of these compounds was also investigated in order to prepare various substituted pyridazines .


Molecular Structure Analysis

The molecular formula of this compound is C4HCl3N2 . The InChI Code for this compound is 1S/C4HCl3N2/c5-2-1-8-9-4(7)3(2)6/h1H . The InChI key is GBAOOJAWDCNOGO-UHFFFAOYSA-N .


Chemical Reactions Analysis

The reaction of this compound with 1 eq amount of NaOMe resulted in the formation of three dichloromonomethoxypyridazines . The 4-OMe compound was isolated from the reaction mixture and the 3-OMe compound was synthesized independently . Further methoxylation of these compounds was also investigated in order to prepare various substituted pyridazines .


Physical And Chemical Properties Analysis

This compound is a solid substance at ambient temperature . It has a boiling point of 54-61 .

Scientific Research Applications

Chemical Synthesis

3,4,5-Trichloropyridazine serves as a crucial starting material in the synthesis of various chemical compounds. It has been used in the preparation of 8-amino-s-triazolo[4, 3-b]pyridazine, an adenine analog, demonstrating its role in the synthesis of biologically significant compounds (Kuraishi & Castle, 1966). Additionally, its use in the synthesis of N4-substituted imidazo- and v-triazolo[4,5-d]pyridazine nucleosides highlights its importance in nucleoside chemistry, contributing to research in antitumor studies and enzyme inhibition (Bussolari et al., 1993).

Reactions and Properties

The study of its reactions, such as nucleophilic displacements on polyhalogenated heterocyclic N-methoxy methyl sulfates, provides insights into its chemical properties and reactivity (Bublitz, 1972). Furthermore, the synthesis of 4- and 5-azidopyridazine 1-oxide from this compound illustrates its versatility in creating new chemical entities with potential biological activities (Itai & Kamiya, 1963).

Biological Activities

Studies involving the synthesis of novel pyridazine derivatives for evaluation of their analgesic and anti-inflammatory activities in experimental animals show the potential therapeutic applications of compounds derived from this compound (Husain et al., 2017). The synthesis of pyridazine analogs of naturally occurring nucleosides also demonstrates its role in creating bioactive molecules with potential medical applications (Katz et al., 1982).

Safety and Hazards

3,4,5-Trichloropyridazine is classified as toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3,4,5-trichloropyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HCl3N2/c5-2-1-8-9-4(7)3(2)6/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBAOOJAWDCNOGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=N1)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HCl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80931141
Record name 3,4,5-Trichloropyridazine
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Molecular Weight

183.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

14161-11-6, 873-40-5
Record name 3,4,5-Trichloropyridazine
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Record name Trichloropyrazine
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Record name 3,4,5-Trichloropyridazine
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Record name 3,4,5-Trichloropyridazine
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Record name 3,4,5-trichloropyridazine
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Record name 3,4,5-TRICHLOROPYRIDAZINE
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Synthesis routes and methods I

Procedure details

A stirred solution of 20.0 grams of 4,5-dichloro-3-pyridazone in 150 ml of phosphorus oxychloride is heated under reflux for five hours. The excess phosphorus oxychloride is removed under reduced pressure, and the residue poured into ice water. The mixture is extracted with diethyl ether. The extract is dried with magnesium sulfate, filtered, and the filtrate concentrated to a residue. The residue is distilled under reduced pressure. A fraction, b.p. 117°-118° C./14-15 mm, 20 grams, solidifies on standing. The solid is recrystallized from acetone-water to yield 3,4,5-trichloropyridazine; m.p. 61° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A stirred solution of 4,5-dichloro-2,3-dihydro-3-pyridazinone (15.00 g, 90.92 mmol) in POCl3 (100 mL) was refluxed for 1.5 h, then concentrated in vacuo. The residue was dissolved in CH2Cl2 (400 mL), washed with water (100 mL), dried over Na2SO4, filtered and concentrated to give 3,4,5-trichloropyridazine.
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 4,5-dichloropyridazin-3(2H)-one (2 g, 12 mmol) in 20 mL of phosphoryl trichloride was heated to reflux for 2 hrs. The solvent was removed under reduce pressure. The residue was poured into water with stirring and extracted with dichloromathene (50 mL*3). The organic layer was washed with brine, dried over Na2SO4, evaporated to give the crude product. The crude product was recrystallized with acetone/water to give the product (2 g, 89%). 1H NMR (300 MHz, CDCl3): 9.09 (s, 1H); LC-MS: m/z=182.9 [M+H]+. (R)-tert-butyl 1-(5,6-dichloropyridazin-4-yl)pyrrolidin-3-ylcarbamate. To a stirred solution of 3,4,5-trichloropyridazine (500 mg, 2.7 mmol) and DIPEA (1 mL) in propan-2-ol (5 mL) was added (R)-tert-butyl pyrrolidin-3-ylcarbamate (508 mg, 2.7 mmol) at ambient temperature (18 h). The solvent was removed and the residue was purified by column chromatography (Petroleum Ether/Ethyl Acetate=2/1, v/v) to afford the title desired product (500 mg, 55%). 1H NMR (300 MHz, CDCl3): 8.42 (s, 1H), 5.06 (br s, 1H), 4.36 (br s, 1H), 4.05-3.99 (m, 1H), 3.90-3.66 (m, 3H), 2.28-2.23 (m, 1H), 2.09-2.07 (m, 1H), 1.48 (s, 9H); LC-MS: m/z=333.1 [M+H]+ (R)-tert-butyl 1-(5,6-dichloropyridazin-4-yl)pyrrolidin-3-yl(methyl)-carbamate. NaH (60% in oil, 0.72 g, 18.0 mmol) was suspended in 40 mL of anhydrous DMF. A solution of (R)-tert-butyl 1-(5,6-dichloropyridazin-4-yl)pyrrolidin-3-ylcarbamate (5 g, 15 mmol) in anhydrous DMF (40 mL) was added at −5° C. After 40 min, CH3I (2.55 g, 18 mmol) was added. Then the resulting mixture was stirred at ambient temperature for 2 hours. The reaction was monitored by LC-MS. Water (100 mL) was added and the mixture was extracted with EtOAc (3×200 mL). The organic layer was washed with brine (3×200 mL), dried over anhydrous Na2SO4, filtered and concentrated. The residue was purified by silica gel (Petroleum Ether/EtOAc=5/1, v/v) to afford the desired product (4.2 g, 80%). 1H NMR (300 MHz, CDCl3) δ 8.39 (s, 1H), 4.77-4.76 (m, 1H), 3.86-3.62 (m, 4H), 2.85 (s, 3H), 2.18-2.11 (m, 2H), 1.46 (s, 9H); LC-MS: m/z=347.1 [M+H]+. (R)-tert-butyl1-(5-chloro-6-(phenethylamino)pyridazin-4-yl)pyrrolidin-3-yl(methyl)-carbamate. A mixture of (R)-tert-butyl 1-(5,6-dichloropyridazin-4-yl)pyrrolidin-3-yl(methyl)carbamate (400 mg, 1.15 mmol) and 2-phenylethanamine (1 mL) was stirred at 150° C. for 40 min in microwave. The mixture was concentrated and the residue was purified by silica gel chromatography (MeOH/DCM=1/50, v/v) to afford the desired product (295 mg, 59%). LC-MS: m/z=432.1 [M+H]+. (R)-tert-butylmethyl(1-(6-(phenethylamino)pyridazin-4-yl)pyrrolidin-3-yl) carbamate. To a mixture of (R)-tert-butyl1-(5-chloro-6-(phenethylamino)pyridazin-4-yl)pyrrolidin-3-yl(methyl)-carbamate (295 mg, 0.68 mmol) and HCOONH4 (0.5 g, 7.9 mmol) in MeOH (15 mL) was added 10% Pd/C (0.3 g) and the resulting mixture was refluxed 30 min. The reaction was allowed to cool and filtered. The filtrate was concentrated, then diluted with EA (20 mL) and washed with brine (10 mL*2). The combined organic layer was dried over Na2SO4, filtered, concentrated and purified by prep-HPLC to give the product as oil (177 mg, 65%). 1H NMR (300 MHz, CDCl3): δ 8.80 (s, 1H), 7.70 (d, J=5.4 Hz 1H), 7.30-7.18 (m, 5H), 5.30 (5.30, J=9.6 Hz, 1H), 4.86 (d, J=6.3 Hz, 1H), 3.78-3.73 (m, 1H), 3.49-3.35 (m, 4H), 2.96 (t, J=7.2 Hz, 2H), 2.82 (s, 3H), 2.23 (s, 2H), 1.48 (s, 9H); LC-MS: m/z=398.1 [M+H]+. (R)-5-(3-(methylamino)pyrrolidin-1-yl)-N-phenethylpyridazin-3-amine dihydrochloride. To a solution of (R)-tert-butylmethyl(1-(6-(phenethylamino)pyridazin-4-yl)pyrrolidin-3-yl)carbamate (177 mg, 44 mmol) in MeOH (3 mL) was added ether solution of HCl gas (7N, 10 mL). The reaction was stirred at room temperature for 16 hours. The solution was concentrated under reduced pressure to give the desired product as a white solid (32.2 mg, 20%). 1H NMR (300 MHz, CD3OD): 8.13 (d, J=2.4 Hz, 1H), 7.33-7.25 (m, 5H), 5.98 (d, J=2.4 Hz, 1H), 4.01-3.62 (m, 7H), 3.00 (t, J=6.9 Hz, 2H), 2.84 (s, 3H), 2.60-2.30 (m, 2H); LC-MS: m/z=298.3 [M+H]+, tR=1.0 min; HPLC: 98% (214 nm), 99% (254 nm), tR=7.1 min. The compounds in Example 373 through Example 403 were prepared using methods analogous to those described in Example 372.
Name
(R)-5-(3-(methylamino)pyrrolidin-1-yl)-N-phenethylpyridazin-3-amine dihydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(R)-tert-butylmethyl(1-(6-(phenethylamino)pyridazin-4-yl)pyrrolidin-3-yl)carbamate
Quantity
177 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
Yield
20%

Synthesis routes and methods IV

Procedure details

A solution of 4,5-dichloropyridazin-3(2H)-one (2 g, 12 mmol) in 20 mL of phosphoryl trichloride was heated to reflux for 2 hrs. The solvent was removed under reduce pressure. The residue was poured into water with stirring and extracted with dichloromathene (50 mL*3). The organic layer was washed with brine, dried over Na2SO4, evaporated to give the crude product. The crude product was recrystallized with acetone/water to give the product (2 g, 89%). 1H NMR (300 MHz, CDCl3): 9.09 (s, 1H); LC-MS: m/z=182.9 [M+H]+. (R)-tert-butyl 1-(5,6-dichloropyridazin-4-yl)pyrrolidin-3-ylcarbamate. To a stirred solution of 3,4,5-trichloropyridazine (500 mg, 2.7 mmol) and DIPEA (1 mL) in propan-2-ol (5 mL) was added (R)-tert-butyl pyrrolidin-3-ylcarbamate (508 mg, 2.7 mmol) at ambient temperature (18 h). The solvent was removed and the residue was purified by column chromatography (Petroleum Ether/Ethyl Acetate=2/1, v/v) to afford the title desired product (500 mg, 55%). 1H NMR (300 MHz, CDCl3): 8.42 (s, 1H), 5.06 (br s, 1H), 4.36 (br s, 1H), 4.05-3.99 (m, 1H), 3.90-3.66 (m, 3H), 2.28-2.23 (m, 1H), 2.09-2.07 (m, 1H), 1.48 (s, 9H); LC-MS: m/z=333.1 [M+H]+ (R)-tert-butyl 1-(5,6-dichloropyridazin-4-yl)pyrrolidin-3-yl(methyl)-carbamate. NaH (60% in oil, 0.72 g, 18.0 mmol) was suspended in 40 mL of anhydrous DMF. A solution of (R)-tert-butyl 1-(5,6-dichloropyridazin-4-yl)pyrrolidin-3-ylcarbamate (5 g, 15 mmol) in anhydrous DMF (40 mL) was added at −5° C. After 40 min, CH3I (2.55 g, 18 mmol) was added. Then the resulting mixture was stirred at ambient temperature for 2 hours. The reaction was monitored by LC-MS. Water (100 mL) was added and the mixture was extracted with EtOAc (3×200 mL). The organic layer was washed with brine (3×200 mL), dried over anhydrous Na2SO4, filtered and concentrated. The residue was purified by silica gel (Petroleum Ether/EtOAc=5/1, v/v) to afford the desired product (4.2 g, 80%). 1H NMR (300 MHz, CDCl3) δ 8.39 (s, 1H), 4.77-4.76 (m, 1H), 3.86-3.62 (m, 4H), 2.85 (s, 3H), 2.18-2.11 (m, 2H), 1.46 (s, 9H); LC-MS: m/z=347.1 [M+H]+. (R)-tert-butyl1-(5-chloro-6-(phenethylamino)pyridazin-4-yl)pyrrolidin-3-yl(methyl)-carbamate. A mixture of (R)-tert-butyl 1-(5,6-dichloropyridazin-4-yl)pyrrolidin-3-yl(methyl)carbamate (400 mg, 1.15 mmol) and 2-phenylethanamine (1 mL) was stirred at 150° C. for 40 min in microwave. The mixture was concentrated and the residue was purified by silica gel chromatography (MeOH/DCM=1/50, v/v) to afford the desired product (295 mg, 59%). LC-MS: m/z=432.1 [M+H]+. (R)-tert-butylmethyl(1-(6-(phenethylamino)pyridazin-4-yl)pyrrolidin-3-yl) carbamate. To a mixture of (R)-tert-butyl1-(5-chloro-6-(phenethylamino)pyridazin-4-yl)pyrrolidin-3-yl(methyl)-carbamate (295 mg, 0.68 mmol) and HCOONH4 (0.5 g, 7.9 mmol) in MeOH (15 mL) was added 10% Pd/C (0.3 g) and the resulting mixture was refluxed 30 min. The reaction was allowed to cool and filtered. The filtrate was concentrated, then diluted with EA (20 mL) and washed with brine (10 mL*2). The combined organic layer was dried over Na2SO4, filtered, concentrated and purified by prep-HPLC to give the product as oil (177 mg, 65%). 1H NMR (300 MHz, CDCl3): δ 8.80 (s, 1H), 7.70 (d, J=5.4 Hz 1H), 7.30-7.18 (m, 5H), 5.30 (5.30, J=9.6 Hz, 1H), 4.86 (d, J=6.3 Hz, 1H), 3.78-3.73 (m, 1H), 3.49-3.35 (m, 4H), 2.96 (t, J=7.2 Hz, 2H), 2.82 (s, 3H), 2.23 (s, 2H), 1.48 (s, 9H); LC-MS: m/z=398.1 [M+H]+. (R)-5-(3-(methylamino)pyrrolidin-1-yl)-N-phenethylpyridazin-3-amine dihydrochloride. To a solution of (R)-tert-butylmethyl(1-(6-(phenethylamino)pyridazin-4-yl)pyrrolidin-3-yl)carbamate (177 mg, 44 mmol) in MeOH (3 mL) was added ether solution of HCl gas (7N, 10 mL). The reaction was stirred at room temperature for 16 hours. The solution was concentrated under reduced pressure to give the desired product as a white solid (32.2 mg, 20%). 1H NMR (300 MHz, CD3OD): 8.13 (d, J=2.4 Hz, 1H), 7.33-7.25 (m, 5H), 5.98 (d, J=2.4 Hz, 1H), 4.01-3.62 (m, 7H), 3.00 (t, J=6.9 Hz, 2H), 2.84 (s, 3H), 2.60-2.30 (m, 2H); LC-MS: m/z=298.3 [M+H]+, tR=1.0 min; HPLC: 98% (214 nm), 99% (254 nm), tR=7.1 min. The compounds in Example 373 through Example 403 were prepared using methods analogous to those described in Example 372.
Name
(R)-tert-butyl1-(5-chloro-6-(phenethylamino)pyridazin-4-yl)pyrrolidin-3-yl(methyl)-carbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(R)-tert-butyl 1-(5,6-dichloropyridazin-4-yl)pyrrolidin-3-yl(methyl)carbamate
Quantity
400 mg
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Two
Yield
59%

Synthesis routes and methods V

Procedure details

A solution of 4,5-dichloropyridazin-3(2H)-one (2 g, 12 mmol) in 20 mL of phosphoryl trichloride was heated to reflux for 2 hrs. The solvent was removed under reduce pressure. The residue was poured into water with stirring and extracted with dichloromathene (50 mL*3). The organic layer was washed with brine, dried over Na2SO4, evaporated to give the crude product. The crude product was recrystallized with acetone/water to give the product (2 g, 89%). 1H NMR (300 MHz, CDCl3): 9.09 (s, 1H); LC-MS: m/z=182.9 [M+H]+. (R)-tert-butyl 1-(5,6-dichloropyridazin-4-yl)pyrrolidin-3-ylcarbamate. To a stirred solution of 3,4,5-trichloropyridazine (500 mg, 2.7 mmol) and DIPEA (1 mL) in propan-2-ol (5 mL) was added (R)-tert-butyl pyrrolidin-3-ylcarbamate (508 mg, 2.7 mmol) at ambient temperature (18 h). The solvent was removed and the residue was purified by column chromatography (Petroleum Ether/Ethyl Acetate=2/1, v/v) to afford the title desired product (500 mg, 55%). 1H NMR (300 MHz, CDCl3): 8.42 (s, 1H), 5.06 (br s, 1H), 4.36 (br s, 1H), 4.05-3.99 (m, 1H), 3.90-3.66 (m, 3H), 2.28-2.23 (m, 1H), 2.09-2.07 (m, 1H), 1.48 (s, 9H); LC-MS: m/z=333.1 [M+H]+ (R)-tert-butyl 1-(5,6-dichloropyridazin-4-yl)pyrrolidin-3-yl(methyl)-carbamate. NaH (60% in oil, 0.72 g, 18.0 mmol) was suspended in 40 mL of anhydrous DMF. A solution of (R)-tert-butyl 1-(5,6-dichloropyridazin-4-yl)pyrrolidin-3-ylcarbamate (5 g, 15 mmol) in anhydrous DMF (40 mL) was added at −5° C. After 40 min, CH3I (2.55 g, 18 mmol) was added. Then the resulting mixture was stirred at ambient temperature for 2 hours. The reaction was monitored by LC-MS. Water (100 mL) was added and the mixture was extracted with EtOAc (3×200 mL). The organic layer was washed with brine (3×200 mL), dried over anhydrous Na2SO4, filtered and concentrated. The residue was purified by silica gel (Petroleum Ether/EtOAc=5/1, v/v) to afford the desired product (4.2 g, 80%). 1H NMR (300 MHz, CDCl3) δ 8.39 (s, 1H), 4.77-4.76 (m, 1H), 3.86-3.62 (m, 4H), 2.85 (s, 3H), 2.18-2.11 (m, 2H), 1.46 (s, 9H); LC-MS: m/z=347.1 [M+H]+. (R)-tert-butyl1-(5-chloro-6-(phenethylamino)pyridazin-4-yl)pyrrolidin-3-yl(methyl)-carbamate. A mixture of (R)-tert-butyl 1-(5,6-dichloropyridazin-4-yl)pyrrolidin-3-yl(methyl)carbamate (400 mg, 1.15 mmol) and 2-phenylethanamine (1 mL) was stirred at 150° C. for 40 min in microwave. The mixture was concentrated and the residue was purified by silica gel chromatography (MeOH/DCM=1/50, v/v) to afford the desired product (295 mg, 59%). LC-MS: m/z=432.1 [M+H]+. (R)-tert-butylmethyl(1-(6-(phenethylamino)pyridazin-4-yl)pyrrolidin-3-yl) carbamate. To a mixture of (R)-tert-butyl1-(5-chloro-6-(phenethylamino)pyridazin-4-yl)pyrrolidin-3-yl(methyl)-carbamate (295 mg, 0.68 mmol) and HCOONH4 (0.5 g, 7.9 mmol) in MeOH (15 mL) was added 10% Pd/C (0.3 g) and the resulting mixture was refluxed 30 min. The reaction was allowed to cool and filtered. The filtrate was concentrated, then diluted with EA (20 mL) and washed with brine (10 mL*2). The combined organic layer was dried over Na2SO4, filtered, concentrated and purified by prep-HPLC to give the product as oil (177 mg, 65%). 1H NMR (300 MHz, CDCl3): δ 8.80 (s, 1H), 7.70 (d, J=5.4 Hz 1H), 7.30-7.18 (m, 5H), 5.30 (5.30, J=9.6 Hz, 1H), 4.86 (d, J=6.3 Hz, 1H), 3.78-3.73 (m, 1H), 3.49-3.35 (m, 4H), 2.96 (t, J=7.2 Hz, 2H), 2.82 (s, 3H), 2.23 (s, 2H), 1.48 (s, 9H); LC-MS: m/z=398.1 [M+H]+. (R)-5-(3-(methylamino)pyrrolidin-1-yl)-N-phenethylpyridazin-3-amine dihydrochloride. To a solution of (R)-tert-butylmethyl(1-(6-(phenethylamino)pyridazin-4-yl)pyrrolidin-3-yl)carbamate (177 mg, 44 mmol) in MeOH (3 mL) was added ether solution of HCl gas (7N, 10 mL). The reaction was stirred at room temperature for 16 hours. The solution was concentrated under reduced pressure to give the desired product as a white solid (32.2 mg, 20%). 1H NMR (300 MHz, CD3OD): 8.13 (d, J=2.4 Hz, 1H), 7.33-7.25 (m, 5H), 5.98 (d, J=2.4 Hz, 1H), 4.01-3.62 (m, 7H), 3.00 (t, J=6.9 Hz, 2H), 2.84 (s, 3H), 2.60-2.30 (m, 2H); LC-MS: m/z=298.3 [M+H]+, tR=1.0 min; HPLC: 98% (214 nm), 99% (254 nm), tR=7.1 min. The compounds in Example 373 through Example 403 were prepared using methods analogous to those described in Example 372.
Name
(R)-tert-butyl 1-(5,6-dichloropyridazin-4-yl)pyrrolidin-3-yl(methyl)-carbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.72 g
Type
reactant
Reaction Step Two
Name
(R)-tert-butyl 1-(5,6-dichloropyridazin-4-yl)pyrrolidin-3-ylcarbamate
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Quantity
2.55 g
Type
reactant
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six
Yield
80%

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4,5-Trichloropyridazine
Reactant of Route 2
Reactant of Route 2
3,4,5-Trichloropyridazine
Reactant of Route 3
3,4,5-Trichloropyridazine
Reactant of Route 4
Reactant of Route 4
3,4,5-Trichloropyridazine
Reactant of Route 5
3,4,5-Trichloropyridazine
Reactant of Route 6
3,4,5-Trichloropyridazine

Q & A

Q1: What are the common synthetic pathways to obtain 3,4,5-Trichloropyridazine derivatives?

A1: this compound serves as a versatile starting material for various substituted pyridazines. Research highlights its use in synthesizing:

  • Methoxypyridazines: Reacting this compound with sodium methoxide leads to the formation of dichloromonomethoxypyridazines. [] Further methoxylation reactions allow access to diverse substituted pyridazines. [, ]
  • Imidazopyridazines: Researchers synthesized imidazopyridazine analogs of the anticonvulsant 9-(2-fluorobenzyl)-6-methylamino-9H-purine starting from this compound. [] This involved a multi-step process to build the imidazo[4,5-c]pyridazine and imidazo[4,5-d]pyridazine ring systems. []
  • Triazolopyridazines: Synthesis of 7-(1-pyrrolidinyl)-1,2,4-triazolo[4,3-b]pyridazines utilizes this compound as a precursor. [] This involves reacting the trichloropyridazine with pyrrolidine followed by cyclization reactions to construct the triazolopyridazine core. []
  • Benzodioxinopyridazines: A novel synthesis of [, ]benzodioxinopyridazines involves the fusion of catechol derivatives with this compound. [] This method provides access to both [, ]benzodioxino[2,3-c]pyridazines and [, ]benzodioxino[2,3-d]pyridazines. []

Q2: Has this compound been implicated in any significant biological activities?

A2: While this compound itself has not been extensively studied for biological activity, its derivatives show promise in medicinal chemistry:

  • Anticonvulsant Activity: Imidazo[4,5-c]pyridazine and imidazo[4,5-d]pyridazine analogs, synthesized from this compound, were investigated for anticonvulsant activity. []
  • Antiarrhythmic Properties: Research indicates that a 5-chloro-4-amino-substituted derivative of 3(2H)-pyridazinone, synthesized from this compound, exhibits antiarrhythmic properties and might prevent ventricular and auricular fibrillations. []

Q3: What spectroscopic techniques aid in the characterization of this compound and its derivatives?

A3: Vibrational spectroscopy plays a crucial role in characterizing this compound:

  • Infrared and Raman Spectroscopy: Researchers recorded infrared and Raman spectra of 3,6-dichloropyridazine and this compound in solid phase and various solvents. [] This data provided insights into the vibrational modes and structural features of these compounds. []

Q4: Have computational methods been employed to study this compound?

A4: Yes, computational chemistry methods have been used to investigate the structural and vibrational properties of this compound and its derivatives:

  • Geometry Optimization and Frequency Calculations: Researchers used Hartree−Fock (HF), Møller–Plesset perturbation theory (MP2), and Density Functional Theory (DFT) methods to predict the geometries, harmonic frequencies, and force fields of 3,6-dichloropyridazine and this compound. [] They employed various basis sets, including 3-21G, 6-31G, 6-31G, and 6-311G, to achieve accurate predictions. []
  • High-Level Calculations for Structural Analysis: Coupled cluster calculations, specifically CCSD and CCSD(T), using the 6-311G** basis set, were performed to evaluate the geometries of pyridazine and 3,6-dichloropyridazine, allowing for a detailed structural analysis of these systems. []
  • Force Field Scaling for Spectral Analysis: The B3LYP/6-31G* force field was selected and scaled to achieve a good fit between the calculated wavenumbers and the experimentally observed ones. [] This approach highlights the use of computational methods to support and interpret experimental spectroscopic data. []

Q5: Are there any known toxicological concerns associated with this compound?

A5: * Skin Irritation: A case study reported a chemist experiencing primary irritant dermatitis due to accidental exposure to this compound. [] The dermatitis resolved within 14 days with treatment. []* Contact Sensitization: Guinea pig studies demonstrated that this compound can induce contact sensitization. []

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